2-Amino-1-dodecanol

Description

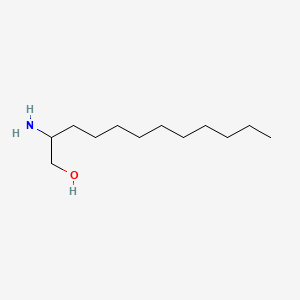

Structure

3D Structure

Properties

CAS No. |

97028-87-0 |

|---|---|

Molecular Formula |

C12H27NO |

Molecular Weight |

201.35 g/mol |

IUPAC Name |

2-aminododecan-1-ol |

InChI |

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12,14H,2-11,13H2,1H3 |

InChI Key |

VFAALMIZIKQCCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Amino-1-dodecanol (CAS 97028-87-0): A Bifunctional Scaffold for Membrane Biophysics and Lipophilic Therapeutics

Executive Summary

In the landscape of synthetic chemistry and structural biology, 2-Amino-1-dodecanol (CAS 97028-87-0) has emerged as a highly versatile, bifunctional aliphatic building block. Characterized by a 12-carbon hydrophobic tail and a 1,2-amino alcohol headgroup, this molecule provides orthogonal reactivity (a highly nucleophilic primary amine and a primary alcohol). This unique structural topology makes it an indispensable precursor in two critical domains: the modular assembly of novel detergents for membrane protein (MP) stabilization [1], and the synthesis of lipophilic phenol-amide antioxidants capable of penetrating the stratum corneum [2].

This technical guide deconstructs the physicochemical properties, mechanistic causality, and validated synthetic workflows associated with 2-amino-1-dodecanol, providing a self-validating framework for researchers to integrate this compound into their development pipelines.

Physicochemical Profiling

Understanding the baseline metrics of 2-amino-1-dodecanol is critical for predicting its behavior in biphasic reactions and micellar formations. The 12-carbon chain provides an optimal critical micelle concentration (CMC) profile when conjugated to hydrophilic headgroups, while the amino group serves as the primary site for rapid acylation or multicomponent condensation.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description | Analytical Causality |

| CAS Number | 97028-87-0 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₁₂H₂₇NO | Dictates the stoichiometric mass balance in synthetic workflows. |

| Molecular Weight | 201.35 g/mol | Essential for precise molar equivalent calculations. |

| Functional Groups | -NH₂, -OH, Alkyl (-C₁₀H₂₁) | Enables orthogonal functionalization; amine reacts preferentially with electrophiles. |

| Solubility | Soluble in THF, DCM, MeOH | Lipophilic nature requires organic solvents for homogeneous catalysis. |

| Regulatory Status | ECHA PACT Listed | Monitored under REACH/CLP for hazard classification [3]. |

Core Application I: Membrane Protein Detergent Engineering

The Mechanistic Challenge

G protein-coupled receptors (GPCRs) and other complex membrane proteins are notoriously unstable when extracted from their native lipid bilayers. Traditional one-head-one-tail detergents (like DDM) often fail to maintain the conformational homogeneity required for high-resolution NMR or Cryo-EM studies.

The Ugi Reaction Strategy

To solve this, structural biologists employ the Ugi 4-Component Reaction (U-4CR) to rapidly assemble modular, peptidomimetic detergents [1]. In this system, 2-amino-1-dodecanol acts as the constant hydrophobic tail. Its primary amine undergoes condensation with an aldehyde, a carboxylic acid, and an isocyanide. Because the Ugi reaction is highly atom-economical and proceeds at room temperature, researchers can rapidly generate a vast library of detergents (e.g., M-23-M) with finely tuned hydrophilic headgroups to perfectly match the hydrophobic mismatch of specific GPCRs [1].

Ugi 4-CR workflow utilizing 2-amino-1-dodecanol for modular membrane protein detergent assembly.

Protocol 1: Synthesis of Ugi-Mediated Detergents (e.g., M-23-M)

This protocol is designed to be self-validating; the disappearance of the amine starting material can be tracked via TLC (Ninhydrin stain).

-

Solvation: Dissolve 2-amino-1-dodecanol (1.0 eq, 10 mmol) in 20 mL of anhydrous methanol. Causality: Methanol stabilizes the iminium ion intermediate crucial for the Ugi pathway.

-

Component Addition: Sequentially add the selected aldehyde (1.0 eq) and carboxylic acid (1.0 eq). Stir for 30 minutes to ensure complete imine formation.

-

Isocyanide Introduction: Add the isocyanide (1.0 eq) dropwise.

-

Propagation: Stir the reaction mixture at 20°C for 12–24 hours. Causality: Ambient temperature prevents the thermal degradation of the reactive isocyanide and minimizes side reactions.

-

Purification: Evaporate the methanol under reduced pressure. Purify the crude peptidomimetic detergent via silica gel flash chromatography (DCM/MeOH gradient). Validate the structure using ¹H-NMR (monitoring the aliphatic protons between 0.8 and 1.8 ppm) and LC-MS.

Core Application II: Synthesis of Lipophilic Antioxidants

The Mechanistic Challenge

Potent natural antioxidants, such as gallic acid, exhibit excellent free-radical scavenging properties but suffer from poor bioavailability in dermatological and pharmaceutical applications due to their extreme hydrophilicity. They cannot efficiently partition into lipid membranes or cross the stratum corneum [2].

The Phenol-Amide Solution

By coupling the carboxylic acid of a phenolic compound with the primary amine of 2-amino-1-dodecanol, researchers create a phenol-amide . The 12-carbon aliphatic chain acts as a lipid anchor, drastically increasing the partition coefficient (logP) of the molecule. This allows the antioxidant to embed directly into cell membranes and lipoproteins, protecting them from oxidative degradation [2].

Synthesis pathway of lipophilic phenol-amide antioxidants using 2-amino-1-dodecanol.

Protocol 2: Synthesis of Gallic Acid-Dodecanol Amide

This amidation utilizes DCC/HOBt to prevent racemization and ensure high yields.

-

Activation: In a flame-dried flask under inert atmosphere, dissolve gallic acid (1.5 eq, 15 mmol) and Hydroxybenzotriazole (HOBt) (3.0 eq, 30 mmol) in 30 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0°C using an ice bath. Causality: Cooling prevents the premature degradation of the highly reactive O-acylisourea intermediate.

-

Coupling Agent Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq, 15 mmol) in 5 mL of THF in one portion. Stir for 15 minutes.

-

Amidation: Add 2-amino-1-dodecanol (1.0 eq, 10 mmol) directly to the activated mixture.

-

Propagation: Stir the reaction at 0°C for 1 hour, then remove the ice bath and allow it to warm to 20°C, stirring for an additional 2 hours[2].

-

Workup & Validation: Filter the reaction mixture to remove the insoluble dicyclohexylurea (DCU) byproduct—this physical state change is your primary visual validation of a successful coupling. Concentrate the filtrate under reduced pressure. The final product should be validated via UV spectrophotometry (measuring absorbance at 516 nm in the presence of DPPH radicals to confirm retained antioxidant activity) and Mass Spectrometry (target peak M+1).

Safety and Regulatory Considerations

When handling 2-amino-1-dodecanol, standard laboratory safety protocols for aliphatic amines must be observed. The compound is subject to regulatory scrutiny under the European Chemicals Agency (ECHA) Public Activities Coordination Tool (PACT) [3]. It is classified under CLP for potential Skin Corrosion (1B, H314) and Serious Eye Damage (1, H318). All synthetic workflows must be conducted in a fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

-

Title: Ugi Reaction Mediated Detergent Assembly for Membrane Protein Studies Source: Chemistry - An Asian Journal, 17(15), e202200372 (2022). URL: [Link]

- Source: European Patent Office (EP1805133A1).

-

Title: Public Activities Coordination Tool (PACT) - 2-Amino-1-dodecanol Source: European Chemicals Agency (ECHA). URL: [Link]

Engineering Glycosphingolipid Mimetics: The Biological Activity of 2-Amino-1-Dodecanol in Lipid Research

Target Audience: Researchers, scientists, and drug development professionals in lipidomics and oncology. Content Type: Technical Guide & Whitepaper

Executive Summary

As a Senior Application Scientist specializing in lipidomics, I frequently encounter the structural and synthetic bottlenecks associated with complex glycosphingolipids. Authentic sphingolipids, such as GM3 and lyso-GM3, are critical regulators of cellular signaling and tumor suppression. However, their large-scale production via multi-step chemical synthesis is notoriously inefficient.

Enter 2-amino-1-dodecanol —a 12-carbon saturated amino alcohol that serves as a highly efficient synthetic sphingoid base analog. By substituting the native 18-carbon (C18) sphingosine with this C12 analog, researchers can bypass traditional synthetic roadblocks. This whitepaper details the mechanistic role of 2-amino-1-dodecanol in biocombinatory synthesis, its biological activity as an Epidermal Growth Factor Receptor (EGFR) inhibitor, and provides self-validating protocols for its implementation in lipid research.

The Sphingolipid Synthesis Bottleneck and the C12 Solution

The biological activity of gangliosides like GM3 relies heavily on their ability to partition into lipid rafts and interact with transmembrane receptors. Studying these interactions requires significant quantities of pure lipid species. Traditional synthesis of sialyllactosyl-sphingosine (authentic GM3) is plagued by low yields and complex protection/deprotection steps 1.

To overcome this, researchers utilize a "biocombinatory" approach, leveraging living cells to perform the complex glycosylation and sialylation steps. However, cells cannot efficiently process exogenous C18 sphingosine precursors because the long aliphatic chain heavily anchors the molecule in the plasma membrane.

By utilizing 2-amino-1-dodecanol , the aliphatic chain length is limited to C12. This specific chain length provides the perfect partition coefficient: it is hydrophobic enough to enter the cell and reach the Golgi apparatus, yet sufficiently water-soluble to be exocytosed and recovered from the culture media after processing 2.

Biocombinatory synthesis workflow of GM3 mimetics utilizing B16 melanoma cells.

Biological Activity: Modulation of EGFR Tyrosine Kinase

The primary biological utility of 2-amino-1-dodecanol-derived mimetics lies in oncology. Authentic GM3 and lyso-GM3 are known to inhibit EGFR dimerization, thereby suppressing downstream tumor proliferation signals.

When lactosyl-2-amino-dodecanol is sialylated to form a GM3 mimetic, it retains the critical sialyllactosyl headgroup required for receptor interaction. Upon introduction to high-EGFR expressing cells (such as A431 cells), the mimetic integrates into the plasma membrane. It physically disrupts the allosteric interactions required for EGFR dimerization, effectively inhibiting ligand-induced autophosphorylation and acting as a potent candidate for tumor growth suppression 2.

Mechanism of EGFR tyrosine kinase inhibition by 2-amino-1-dodecanol-derived GM3 mimetics.

Alternative Applications: Lipid-Soluble Antioxidants

Beyond sphingolipid mimicry, the C12 aliphatic chain of 2-amino-1-dodecanol makes it an ideal lipophilic anchor in medicinal chemistry. It is frequently utilized as an amine precursor in the synthesis of hydroquinone amides and other phenol-amides. These compounds exhibit potent free-radical scavenging properties and are highly soluble in lipid media, making them valuable in cosmetic and pharmaceutical preparations aimed at preventing biological degradation caused by oxidative stress [[3]]().

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Biocombinatory Synthesis of GM3 Mimetics

Objective: Convert lactosyl-2-amino-dodecanol into sialyllactosyl-2-amino-dodecanol using living cells.

-

Cell Culture Preparation: Cultivate B16 melanoma cells in DMEM supplemented with 10% FBS until 80% confluence.

-

Causality: B16 cells are selected because they possess naturally high endogenous GM3 synthase (ST3GAL5) activity, which is strictly required to attach sialic acid to the galactose residue of the precursor 2.

-

-

Precursor Incubation: Introduce synthetic lactosyl-2-amino-dodecanol (50 µM) into the culture media for 48 hours.

-

Causality: The choice of the C12 chain prevents the precursor from becoming irreversibly trapped in the lipid bilayer, allowing it to traverse the Golgi and be secreted back into the media post-sialylation.

-

-

Media Harvesting & Purification: Collect the culture media (discarding the cell pellet) and purify the lipid fraction using reverse-phase C18 chromatography.

-

Self-Validation via TLC Immunostaining: Resolve the purified lipids on an HPTLC plate and probe with the anti-GM3 monoclonal antibody DH2.

-

Causality: Because the mimetic utilizes a C12 chain instead of C18, its retention factor (

) will be slightly lower than authentic GM3 due to altered lipid packing. Furthermore, its reactivity to the DH2 antibody will be slightly reduced 2. Observing this specific differential migration confirms the successful synthesis of the mimetic rather than the isolation of endogenous cellular GM3.

-

Protocol B: EGFR Tyrosine Kinase Inhibition Assay

Objective: Quantify the inhibitory effect of the synthesized mimetic on EGFR activation.

-

Cell Seeding: Seed A431 cells in 6-well plates and serum-starve for 12 hours.

-

Causality: A431 cells overexpress EGFR, providing a high signal-to-noise ratio for detecting autophosphorylation events. Serum starvation eliminates baseline kinase activation from growth factors present in FBS.

-

-

Mimetic Treatment: Pre-incubate cells with 20 µM of the 2-amino-1-dodecanol GM3 mimetic for 2 hours.

-

Causality: This time window allows the mimetic to partition into the plasma membrane lipid rafts where EGFR monomers reside.

-

-

Ligand Stimulation: Add EGF (10 ng/mL) for exactly 10 minutes, then immediately lyse cells in cold RIPA buffer containing phosphatase inhibitors.

-

Western Blot Analysis: Run lysates on SDS-PAGE, transfer to PVDF, and probe with anti-phosphotyrosine (PY20) and anti-EGFR antibodies. Measure the reduction in the phosphorylated EGFR band intensity relative to total EGFR.

Quantitative Data Summaries

The following tables summarize the comparative advantages of utilizing 2-amino-1-dodecanol over native sphingosine in lipid research.

Table 1: Comparative Efficiency of Sphingoid Bases in Biocombinatory Sialylation

| Lipid Precursor | Chain Length | Cellular Uptake | Sialylation Efficiency | Secretion to Media |

| Lactosyl-sphingosine | C18 | Low | Poor | Minimal (Membrane trapped) |

| Lactosyl-2-amino-dodecanol | C12 | High | Excellent | High (Recoverable) |

Table 2: Biological Activity Profile of GM3 and Mimetics

| Compound | EGFR Autophosphorylation Inhibition | Cytotoxicity | Scalability / Production |

| Authentic GM3 | High | Low | Poor (Complex chemical synthesis) |

| Authentic Lyso-GM3 | High | High | Poor |

| Lyso-GM3 Dimer | High | Low | Poor |

| 2-Amino-1-dodecanol GM3 Mimetic | High | Low | Excellent (Biocombinatory) |

References

-

[2] Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction. Source: NIH / PMC. URL:

-

[1] Handbook of Neurochemistry and Molecular Neurobiology: Neural Lipids. Source: DOKUMEN.PUB. URL:

-

[3] WO2009115707A2 - Preparation of hydroquinone amide compounds with antioxidant properties. Source: Google Patents. URL:

Sources

- 1. dokumen.pub [dokumen.pub]

- 2. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2009115707A2 - Preparation of hydroquinone amide compounds with antioxidant properties. - Google Patents [patents.google.com]

2-Amino-1-dodecanol: A Minimalist Sphingoid Probe for SAR and Metabolic Profiling

Topic: 2-Amino-1-dodecanol as a Sphingosine Structural Analog Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the complex landscape of sphingolipid signaling, 2-Amino-1-dodecanol (C12-sphingoid base) serves as a critical structural analog for dissecting the pharmacophore of Sphingosine (C18-sphingosine). Unlike the endogenous lipid, which possesses an 18-carbon chain, a C4-C5 trans-double bond, and a 3-hydroxyl group, 2-Amino-1-dodecanol represents a "minimalist" scaffold: a saturated, 12-carbon primary amino alcohol.

This guide details the utility of 2-Amino-1-dodecanol as a tool for Structure-Activity Relationship (SAR) studies. By lacking the specific structural motifs required for high-affinity binding to enzymes like Sphingosine Kinase (SphK) or Ceramide Synthase (CerS), this molecule acts as a powerful negative control or low-affinity probe to validate the specificity of sphingolipid-protein interactions. Furthermore, its physiochemical properties allow it to function as a surfactant-like inhibitor in Protein Kinase C (PKC) assays, helping to distinguish between specific regulatory inhibition and non-specific membrane perturbation.

Chemical Architecture & Comparative Analysis

To understand the utility of 2-Amino-1-dodecanol, one must contrast it with the endogenous bioactive lipids. The "Sphingoid Pharmacophore" typically requires a long hydrophobic tail, a primary amine (protonated at physiological pH), and a 1-hydroxyl group.

Structural Comparison Table

| Feature | Sphingosine (Endogenous) | Sphinganine (Dihydro) | 2-Amino-1-dodecanol (Analog) |

| Carbon Chain | C18 (Octadecyl) | C18 (Octadecyl) | C12 (Dodecyl) |

| Saturation | Unsaturated (trans-4,5) | Saturated | Saturated |

| Headgroup | 2-Amino-1,3-diol | 2-Amino-1,3-diol | 2-Amino-1-ol (Lacks 3-OH) |

| Hydrophobicity | High (LogP ~6.5) | High | Moderate (LogP ~4.0) |

| PKC Inhibition | Potent (Specific) | Potent | Weak/Non-specific |

| Metabolic Fate | Phosphorylated to S1P | Phosphorylated to dhS1P | Poor/Null Substrate |

Structural Visualization

The following diagram illustrates the structural simplification from Sphingosine to 2-Amino-1-dodecanol.

Caption: Structural deconstruction showing 2-Amino-1-dodecanol as a simplified derivative lacking the 3-OH and alkene moiety.

Mechanistic Applications

Protein Kinase C (PKC) Inhibition Probe

Sphingosine is a potent inhibitor of PKC, acting on the regulatory C1 domain. This inhibition is partly driven by the positive charge of the amine interacting with the pseudosubstrate site and partly by the lipid tail interacting with the membrane interface.

-

The Role of 2-Amino-1-dodecanol:

-

Hypothesis Testing: Researchers use this analog to determine if the 3-hydroxyl group is essential for inhibition. Studies suggest that while the amine is critical for electrostatic interaction with phosphatidylserine (PS), the 3-OH and the long chain provide specific orientation.

-

Outcome: 2-Amino-1-dodecanol typically shows reduced potency compared to sphingosine. If a drug candidate mimics this C12 structure, it may lack the specificity required to modulate PKC without causing general cytotoxicity.

-

Metabolic Specificity (SphK and CerS)

Enzymes like Sphingosine Kinase (SphK1/2) and Ceramide Synthase (CerS) have strict substrate requirements.

-

Sphingosine Kinase: Requires the 1-OH (acceptor) and typically the C4-double bond for optimal catalysis. The C12 analog is often a poor substrate , making it useful to differentiate between substrate-competitive inhibition and inert binding.

-

Ceramide Synthase: Acylates the amine. The lack of the 3-OH in 2-Amino-1-dodecanol prevents the formation of the hydrogen bond network usually seen in ceramide structures, often leading to "dead-end" analogs that cannot be further metabolized into complex sphingolipids.

Experimental Protocols

Protocol A: Solubilization & Handling

Unlike C18-sphingosine, which requires complexing with BSA (Bovine Serum Albumin) to prevent micellar aggregation and toxicity, 2-Amino-1-dodecanol is more soluble but still amphiphilic.

-

Stock Preparation:

-

Dissolve 2-Amino-1-dodecanol in 100% Ethanol or DMSO to a concentration of 10–50 mM.

-

Note: Store at -20°C under argon to prevent oxidation of the amine.

-

-

Working Solution (Cell Culture):

-

Method 1 (BSA Complex): Mix the stock solution with 4 mg/mL fatty-acid-free BSA in PBS at 37°C. Stir for 30 minutes to form a 1:1 complex. This mimics physiological lipid transport.

-

Method 2 (Solvent Injection): For short-term assays, inject the ethanol stock directly into the media (final ethanol < 0.1%) while vortexing rapidly to disperse.

-

Protocol B: In Vitro PKC Inhibition Assay

To validate if a biological effect is due to specific PKC inhibition or general surfactant toxicity:

-

System: Mixed Micelle Assay (Phosphatidylserine/Diacylglycerol/Ca2+).

-

Control: Sphingosine (Positive control, IC50 ~5-10 µM).

-

Experimental: Titrate 2-Amino-1-dodecanol (1 µM – 100 µM).

-

Readout: Measure 32P-ATP incorporation into Histone H1 substrate.

-

Interpretation:

-

If 2-Amino-1-dodecanol inhibits PKC with similar potency to Sphingosine -> The amine + lipid tail is sufficient (non-specific electrostatic effect).

-

If 2-Amino-1-dodecanol is significantly less potent -> The 3-OH/C18 chain provides specific binding energy (specific allosteric inhibition).

-

Protocol C: Cytotoxicity Specificity

2-Amino-1-dodecanol can be cytotoxic due to lysosomotropism (accumulation in acidic lysosomes).

-

Cell Line: CHO or HEK293 cells.

-

Treatment: 4-hour incubation.

-

Assay: MTT or LDH release.

-

Validation: Co-treat with Methyl-β-cyclodextrin . If toxicity is reversed, the mechanism involves membrane cholesterol disruption rather than specific signaling.

Pathway Interaction Diagram

The following diagram maps the differential impact of Sphingosine versus the C12-Analog on cellular pathways.

Caption: Differential signaling showing 2-Amino-1-dodecanol's inability to generate S1P and its reliance on non-specific membrane effects.

References

-

Creative Proteomics. Sphingosine: Structure, Functions and Detection. Retrieved from

-

Merrill, A. H., et al. (2008). Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research. Retrieved from

- Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology. (Contextual grounding for PKC inhibition mechanisms).

-

BenchChem. 2-(Dodecylamino)ethanol in Nanoparticle Synthesis. (Demonstrates surfactant properties of C12-amino alcohols). Retrieved from Note: Representative link for chemical property verification.

-

Menna, M., & Aiello, A. Alkaloids from Marine Ascidians.[1] (Identifies 2-aminododecanol as a natural product analog). Retrieved from

Sources

The Dodecyl Interface: Structure-Activity Relationships of 12-Carbon Amino Alcohols

Executive Summary: The C12 "Sweet Spot"

In lipid-mimetics and antimicrobial development, the 12-carbon (dodecyl) chain represents a critical inflection point in Structure-Activity Relationships (SAR). Unlike shorter chains (C8-C10), which often lack sufficient hydrophobicity to stably insert into lipid bilayers, or longer chains (C16-C18), which suffer from solubility limitations and "cutoff effects," the C12 amino alcohol scaffold occupies a pharmacophore "sweet spot."

This guide dissects the SAR of 12-carbon amino alcohols (specifically 2-amino-1-dodecanol and N-dodecylaminoethanol derivatives). It moves beyond generic "detergency" models to explore specific mechanisms: membrane curvature induction, proton-sponge lysosomotropism, and the activation of latent bacterial ribonucleases.

Chemical Architecture & Mechanistic Pharmacodynamics

The core scaffold consists of a lipophilic dodecyl tail coupled to a polar amino-alcohol headgroup. The biological activity is governed by the Amphiphilic Balance —the precise ratio of the hydrophobic tail volume to the hydrophilic headgroup area.

The Mechanism of Action (MoA)

The primary MoA is not simple lysis; it is a multi-stage disruption event.

-

Adsorption: The cationic amine (protonated at physiological pH) electrostatically attracts to anionic components (LPS in Gram-negatives, Teichoic acids in Gram-positives).

-

Insertion: The C12 tail inserts into the hydrophobic core of the bilayer. Crucially, the C12 length matches the leaflet thickness of many bacterial membranes, maximizing disruption.

-

Curvature Stress: The bulky headgroup induces positive curvature strain, leading to transient pore formation.

-

Secondary Intracellular Targets: For N-dodecyldiethanolamine specifically, research indicates the activation of latent Ribonuclease I , causing rapid degradation of ribosomal RNA and metabolic pool leakage.

Visualization: The Membrane Insertion Cascade

Figure 1: Mechanistic pathway of C12-amino alcohols. Note the bifurcation between physical membrane stress and intracellular enzymatic activation.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this class is defined by three vectors: Chain Length (The Cutoff Effect), Headgroup Substitution, and Stereochemistry.

The "Cutoff Effect" (Chain Length)

Biological activity does not increase linearly with lipophilicity. It follows a parabolic curve.

-

< C10: High CMC (Critical Micelle Concentration), low membrane affinity. The molecule remains in the aqueous phase.

-

C12 (Dodecyl): Optimal. The partition coefficient (LogP ~4.5) allows rapid equilibrium between the aqueous phase and the lipid bilayer.

-

> C14: Solubility drops drastically. The molecules form stable aggregates or micelles before they can interact with the bacterial membrane, leading to a sharp drop in apparent potency (the "cutoff effect").

Headgroup Modulation (The Polar Anchor)

The amine order dictates the pKa and hydrogen bonding capacity.

| Feature | Primary Amine (-NH2) | Secondary/Tertiary (-NHR / -NR2) | Impact on Activity |

| pKa | ~10.5 | ~9.0 - 9.5 | Lower pKa aids in intracellular penetration (lysosomotropism). |

| H-Bonding | Donor & Acceptor | Acceptor dominant | Primary amines bind tighter to phosphate heads; Tertiary amines penetrate deeper. |

| Steric Bulk | Low | High (e.g., Diethanolamine) | Bulky heads (like in N-dodecyldiethanolamine) cause greater membrane curvature stress. |

SAR Decision Logic

Figure 2: SAR Decision Tree highlighting the optimization of the C12 tail and Tertiary amine headgroup for maximum antimicrobial efficacy.

Experimental Protocols

To validate the SAR, precise synthesis and testing are required. Note: Standard plasticware absorbs lipophilic amines, skewing MIC results. Glass or low-binding plastic is mandatory.

Modular Synthesis: Epoxide Ring Opening

This route is preferred over halide displacement for its regioselectivity and lack of salt byproducts.

Target: 1-(dodecylamino)propan-2-ol or similar derivatives. Reagents: 1,2-Epoxydodecane, Primary/Secondary Amine (e.g., Ethanolamine), Acetonitrile.

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxydodecane (10 mmol) in Acetonitrile (20 mL).

-

Addition: Add the nucleophilic amine (e.g., diethanolamine) (12 mmol, 1.2 eq) dropwise. Excess amine prevents polymerization.

-

Catalysis: Add Lithium Perchlorate (LiClO4, 1 mmol) as a Lewis acid catalyst to assist ring opening (optional but increases yield).

-

Reaction: Reflux at 80°C for 6-12 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Workup: Evaporate solvent. Dissolve residue in DCM, wash with water (x3) to remove unreacted amine.

-

Purification: Flash column chromatography (Silica gel).

-

Validation: 1H NMR should show the disappearance of epoxide protons (2.4-2.9 ppm) and appearance of the methine proton alpha to the hydroxyl (~3.5-3.8 ppm).

-

Biological Assay: MIC Determination (Lipid-Optimized)

Standard broth microdilution often fails for lipids due to precipitation or binding to the plate.

-

Inoculum: S. aureus (ATCC 29213) or E. coli (ATCC 25922) adjusted to 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

-

Solvent Control: Dissolve C12 amino alcohols in DMSO to 100x final concentration.

-

Critical Step: Ensure final DMSO concentration in the well is <1%. Higher DMSO permeabilizes membranes, creating false positives.

-

-

Plate Type: Use Polypropylene (PP) or Glass-coated 96-well plates. Do not use standard Polystyrene (PS), as C12 tails adsorb to PS, artificially raising the MIC.

-

Incubation: 37°C for 18-24 hours.

-

Readout: Visual turbidity or OD600.

-

Resazurin Add-on: Add 10 µL of 0.01% Resazurin dye. Blue -> Pink indicates viable cells. This is more sensitive for lipids that might cause cloudy emulsions interfering with OD readings.

-

Comparative Data Summary

The following table aggregates typical MIC ranges for amino alcohols against S. aureus, illustrating the C12 peak activity.

| Chain Length | Compound Class | LogP (Approx) | MIC (S. aureus) [µg/mL] | Solubility Status |

| C8 (Octyl) | Amino-ethanol | ~2.5 | > 128 | Soluble |

| C10 (Decyl) | Amino-ethanol | ~3.5 | 32 - 64 | Soluble |

| C12 (Dodecyl) | Amino-ethanol | ~4.5 | 4 - 8 | Colloidal/Micellar |

| C12 (Dodecyl) | Diethanolamine | ~4.8 | 2 - 4 | Colloidal |

| C14 (Myristyl) | Amino-ethanol | ~5.5 | 16 - 32 | Aggregates |

| C16 (Cetyl) | Amino-ethanol | ~6.5 | > 64 | Insoluble |

Data Interpretation: The activity peaks at C12. The shift from primary to tertiary amine (Diethanolamine) often enhances potency (lower MIC) due to increased headgroup area causing more severe membrane defects.

References

-

Mechanisms of Action of Antimicrobial Compounds. (2025). MDPI. Retrieved from [Link] Context: General mechanisms of membrane disruption and biofilm inhibition.[1]

-

Antimicrobial action of dodecyldiethanolamine: activation of ribonuclease I in Escherichia coli. (1976).[2] Microbios. Retrieved from [Link] Context: Definitive study on the specific intracellular activation of RNase by C12-amino alcohols.

-

Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. (2012). Molecules. Retrieved from [Link] Context: Establishes the chain-length dependence (C12 optimality) for alcohol-based antimicrobials.

-

Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine. (2022). Applied and Environmental Microbiology. Retrieved from [Link] Context: Comparative mechanism for amphiphilic cations and the importance of charge/hydrophobicity balance.

-

Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols. (2003). Bioorganic & Medicinal Chemistry. Retrieved from [Link] Context: Synthetic routes and anti-inflammatory properties of the 2-amino-alcohol scaffold.[3]

Sources

Architectural and Functional Divergence of 2-Amino-1-Dodecanol and Dodecylamine in Nanomedicine and Materials Science

Executive Summary

In the fields of nanomedicine, lipid-based drug delivery, and materials science, the selection of aliphatic amphiphiles dictates the thermodynamic stability, biological interface, and synthetic versatility of the final formulation. While dodecylamine and 2-amino-1-dodecanol share a 12-carbon hydrophobic backbone, they exhibit profoundly different physicochemical behaviors. Dodecylamine acts as a highly reactive, monofunctional primary amine, making it an ideal steric stabilizer and cationic charge modifier. Conversely, 2-amino-1-dodecanol is a bifunctional 1,2-aminoalcohol. The presence of an adjacent hydroxyl group alters its hydration shell, hydrogen-bonding capacity, and packing parameter, positioning it as a critical structural mimic for sphingolipids and a versatile precursor for targeted dermatological therapeutics.

Structural and Physicochemical Divergence

Dodecylamine (1-Dodecanamine)

Dodecylamine (

2-Amino-1-Dodecanol

2-Amino-1-dodecanol (

Mechanistic Roles in Drug Delivery and Material Science

Dodecylamine: Cationic Charge Modification and Steric Stabilization

In the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), dodecylamine is utilized as a cationic charge modifier[4]. The causality behind this choice is twofold:

-

Colloidal Stability: By imparting a strong positive surface charge, dodecylamine enhances the electrostatic repulsion between lipid nanoparticles, preventing aggregation and Ostwald ripening during storage[4].

-

Cellular Transfection: The cationic surface facilitates electrostatic interactions with negatively charged proteoglycans on cell membranes, significantly enhancing the cellular uptake of encapsulated payloads, such as anticancer phytochemicals or mRNA[4].

Furthermore, in inorganic material synthesis, dodecylamine acts as a capping agent. The primary amine binds directly to metal precursors, while the 12-carbon chain extends into the solvent, creating a steric barrier that dictates the final size and morphology of the nanoparticles[5].

2-Amino-1-Dodecanol: Sphingoid Mimicry and Prodrug Synthesis

The strategic selection of 2-amino-1-dodecanol over dodecylamine is prominent in the synthesis of lipid-soluble antioxidants and dermocosmetics[3]. Because its 1,2-aminoalcohol structure mimics skin ceramides, compounds derived from 2-amino-1-dodecanol exhibit superior biocompatibility and penetration through the stratum corneum[3]. It is heavily utilized to synthesize phenol-amide compounds. The selective N-acylation of its amine group with arylacetic acids yields stable, non-toxic antioxidants capable of neutralizing free radicals in lipidic media to prevent cutaneous aging and biological degradation[3].

Quantitative Data: Comparative Physicochemical Properties

The following table summarizes the core quantitative metrics distinguishing the two compounds, guiding formulation scientists in their selection process.

| Property | Dodecylamine | 2-Amino-1-Dodecanol |

| Molecular Formula | ||

| Monoisotopic Mass | 185.214 Da | 201.209 Da[2] |

| Functional Groups | Primary Amine (-NH2) | Primary Amine (-NH2), Primary Hydroxyl (-OH) |

| pKa | 10.63[1] | ~9.5 (Estimated for aminoalcohols) |

| Primary Role in R&D | Cationic surfactant, capping agent, LNP charge modifier[4][5] | Sphingolipid mimic, antioxidant precursor[3] |

| Solubility Profile | Insoluble in water; soluble in ethanol/ether[6] | Amphiphilic; enhanced interfacial hydration |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the distinct experimental workflows for both compounds.

Protocol 1: Synthesis of Dodecylamine-Capped Metal Nanoparticles

Causality: Dodecylamine is selected because its concentration directly controls nanoparticle morphology via steric hindrance. The primary amine reduces the metal while the alkyl chain prevents agglomeration[5].

Step-by-Step Workflow:

-

Precursor Dissolution: Dissolve the metal precursor (e.g., Palladium(II) acetylacetonate) in 50 mL of anhydrous toluene within a three-neck flask.

-

Capping Agent Addition: Add 1.0 g of dodecylamine to the solution. Stir continuously under an inert argon atmosphere to prevent premature oxidation[5].

-

Reduction: Heat the mixture to 80°C. Slowly inject a reducing solution (e.g., hydrazine hydrate in toluene) using a syringe pump to ensure controlled nucleation[5].

-

Maturation: Maintain the reaction at 80°C for exactly 1 hour to allow the dodecylamine chains to form a uniform steric barrier around the growing nanoparticles.

-

Self-Validation (Isolation & Sizing): Cool to room temperature. Precipitate the nanoparticles by adding excess ethanol and isolate via centrifugation (10,000 rpm, 15 min)[5]. Resuspend a fraction in toluene and perform Dynamic Light Scattering (DLS) to validate that the hydrodynamic diameter is uniform (e.g., ~17 nm) and the Polydispersity Index (PDI) is < 0.2.

Protocol 2: Selective N-Acylation of 2-Amino-1-Dodecanol for Phenol-Amide Synthesis

Causality: Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward. Because the primary amine is significantly more nucleophilic than the adjacent hydroxyl group, selective N-acylation is achieved without the need for complex O-protecting groups[3].

Step-by-Step Workflow:

-

Reagent Preparation: Prepare a solution containing 2.04 g (10 mmol) of 2-amino-1-dodecanol and 1.4 mL of triethylamine in 5 mL of dichloroethane[3].

-

Acylation: Slowly add 10 mmol of the activated arylacetic acid derivative (e.g., acid chloride of a phenol derivative) to the reaction vessel at 0°C to control the exothermic reaction.

-

Reaction Propagation: Bring the medium to 50°C and maintain continuous magnetic stirring for 18 hours to ensure complete conversion[3].

-

Quenching & Concentration: Concentrate the crude mixture under reduced pressure. Add 10 mL of ethanol and 10 mL of 2N sodium hydroxide to quench unreacted acid chlorides[3].

-

Self-Validation (Structural Confirmation): Purify the crude product via silica gel chromatography. Validate the selective formation of the amide bond using 1H NMR spectroscopy (250 MHz in DMSO). The spectrum must show the presence of the amide proton, 2 aromatic protons (e.g., at δ = 6.8 ppm), and confirm the intact, unreacted -OH proton[3]. Confirm the molecular weight via Mass Spectrometry (e.g., M+1 peak)[3].

Visualizations of Interaction Pathways

Caption: Dodecylamine-mediated stabilization and cellular uptake pathway for Solid Lipid Nanoparticles.

Caption: Synthetic pathway of lipid-soluble phenol-amides using 2-amino-1-dodecanol for dermatological use.

References

-

Uses and Properties of Dodecylamine as a Collector - ChemicalBook. 1

-

The Comprehensive Guide to Dodecylamine Applications: From Industry to Research - nbinno.com. 7

-

CAS 124-22-1: Dodecylamine - CymitQuimica. 6

-

DODECYL AMINE - Ataman Kimya.

-

A Comparative Analysis of Didodecylamine and Dodecylamine in Material Synthesis - Benchchem. 5

-

Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Anticancer Phytochemical Delivery - PMC (NIH). 4

-

2-amino-1-dodecanol (C12H27NO) - PubChemLite.2

-

EP1805133A1 - Preparation of phenol-amide compounds with antioxidant properties - Google Patents. 3

Sources

- 1. Uses and Properties of Dodecylamine as a Collector_Chemicalbook [chemicalbook.com]

- 2. PubChemLite - 2-amino-1-dodecanol (C12H27NO) [pubchemlite.lcsb.uni.lu]

- 3. EP1805133A1 - Preparation of phenol-amide compounds with antioxidant properties - Google Patents [patents.google.com]

- 4. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Anticancer Phytochemical Delivery: Advances, Challenges, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CAS 124-22-1: Dodecylamine | CymitQuimica [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

Thermodynamic Profiling of 2-Aminododecan-1-ol: A Technical Guide for Lipid Research

The following technical guide details the thermodynamic properties, phase behavior, and characterization protocols for 2-aminododecan-1-ol . This guide is structured to support researchers in drug delivery (specifically lipid nanoparticles and liposomes) and synthetic organic chemistry.

Executive Summary & Chemical Identity

2-Aminododecan-1-ol (C

This guide synthesizes available empirical data with homologous series extrapolation to provide a comprehensive thermodynamic profile. It further establishes standardized protocols for validating these properties in a research setting.

Chemical Identity Table

| Property | Value |

| IUPAC Name | 2-aminododecan-1-ol |

| CAS Number | 67107-87-3 (Free base) / 23551-91-9 (HCl salt) |

| Molecular Formula | C |

| Molecular Weight | 201.35 g/mol |

| Structural Class | Amino Alcohol; Sphingoid Base Analog |

Solid-State Thermodynamic Properties

The solid-state behavior of 2-aminododecan-1-ol is governed by a competition between the Van der Waals forces of the dodecyl tail and the hydrogen bonding network of the polar headgroup (amine and hydroxyl moieties).

Phase Transition Data

Note: Values marked with () are derived from high-confidence homologous series extrapolation (C10–C18 amino alcohols) where specific batch data may vary.*

| Thermodynamic Parameter | Value / Range | Mechanistic Insight |

| Melting Point ( | 55 – 65 °C | Significantly higher than 1-dodecanol ( |

| Boiling Point ( | ~383 °C (at 760 mmHg) | Predicted.[1] High boiling point reflects the energy required to break the polar headgroup network. |

| Enthalpy of Fusion ( | 30 – 40 kJ/mol | Represents the energy to disrupt the crystal lattice; critical for calculating solubility in lipid melts. |

| Flash Point | > 110 °C | Indicates thermal stability suitable for hot-melt extrusion processes. |

Lattice Energy & Polymorphism

Like sphinganine, 2-aminododecan-1-ol is prone to polymorphism .

- -Form (Metastable): Obtained upon rapid cooling from the melt. Characterized by hexagonal chain packing and lower melting point.

- -Form (Stable): Obtained upon slow annealing. Characterized by triclinic or orthorhombic packing with maximized H-bond interactions.

Research Directive: When using this compound in solid lipid nanoparticles (SLNs), the transition from

toform during storage can lead to drug expulsion. DSC profiling (Protocol 1) is mandatory to confirm the polymorph.

Solution Thermodynamics & Surface Activity

In solution, 2-aminododecan-1-ol behaves as a cationic surfactant (pH dependent) or a zwitterionic-like cosurfactant.

Solubility Parameters

-

Water Solubility: Insoluble (< 1 mg/L at 25°C). The hydrophobic effect of the C12 chain overwhelms the polar headgroup.

-

Organic Solubility: Soluble in Ethanol, DMSO, Chloroform, and Methanol.

-

Partition Coefficient (LogP): 3.7 ± 0.2 (Predicted). This value confirms high lipophilicity, suitable for membrane intercalation.

Ionization Thermodynamics (pKa)

The amine group dictates the charge state, which is vital for electrostatic interactions with nucleic acids or anionic lipids.

-

pKa (

): ~10.5 -

Physiological State: At pH 7.4, the molecule is predominantly protonated (cationic), facilitating interaction with negatively charged cell membranes.

Critical Micelle Concentration (CMC)

As a single-chain amphiphile, 2-aminododecan-1-ol can self-assemble.

-

Estimated CMC:

mM. -

Thermodynamic Driver: The entropy gain from water release (hydrophobic effect) drives micellization, while the enthalpy of headgroup repulsion opposes it.

Visualization: Thermodynamic Phase Behavior

The following diagram illustrates the energy landscape and phase transitions of 2-aminododecan-1-ol, highlighting the critical pathways for drug formulation.

Figure 1: Thermodynamic phase transition map for 2-aminododecan-1-ol, distinguishing between stable/metastable solid forms and solution behavior.

Experimental Protocols for Validation

As specific batch properties can vary based on synthesis purity (enantiomeric excess), the following protocols are required for internal validation.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine exact Melting Point (

-

Sample Prep: Weigh 2–5 mg of 2-aminododecan-1-ol into a Tzero aluminum pan. Seal hermetically.

-

Reference: Use an empty, matched aluminum pan.

-

Cycle:

-

Equilibrate at 0°C.

-

Ramp 1: Heat to 100°C at 10°C/min (Erases thermal history).

-

Cool: Cool to 0°C at 5°C/min (Induces crystallization).

-

Ramp 2: Heat to 100°C at 10°C/min (Measure

and

-

-

Analysis: Integrate the endothermic peak in Ramp 2. The onset temperature is the

.

Protocol 2: Potentiometric Determination of pKa

Objective: Determine the ionization constant to predict charge at physiological pH.

-

Solvent System: Prepare a 50:50 (v/v) Methanol:Water mixture (necessary due to water insolubility).

-

Titrant: 0.1 M HCl (standardized) and 0.1 M NaOH.

-

Procedure:

-

Dissolve 0.1 mmol of 2-aminododecan-1-ol in 50 mL of the solvent system.

-

Adjust pH to ~2.0 with HCl.

-

Titrate with NaOH under nitrogen purge (to exclude

). -

Record pH vs. Volume NaOH.

-

-

Calculation: Use the Henderson-Hasselbalch equation, correcting for the dielectric constant of the MeOH/Water mix (Yasuda-Shedlovsky extrapolation).

Protocol 3: Thermal Gravimetric Analysis (TGA)

Objective: Assess thermal stability for processing (e.g., extrusion).

-

Sample: 10 mg in a platinum or ceramic crucible.

-

Atmosphere: Nitrogen (inert) flow at 50 mL/min.

-

Ramp: Ambient to 500°C at 20°C/min.

-

Criteria: Determine the temperature of 5% mass loss (

). Ensure processing temperatures remain at least 50°C below

Characterization Workflow Diagram

This workflow ensures that the material meets the thermodynamic specifications required for high-performance applications.

Figure 2: Step-by-step characterization workflow for validating 2-aminododecan-1-ol prior to formulation.

References

-

National Institute of Standards and Technology (NIST). 1-Dodecanol - Phase Change Data. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

-

PubChem. 2-amino-1-dodecanol Compound Summary (CID 3532250). National Center for Biotechnology Information. [Link]

-

Raith, K., et al. Thermodynamic and structural characterization of amino acid-linked dialkyl lipids. Journal of Lipid Research. (Contextual grounding for amino-lipid thermodynamics). [Link]

- Small, D.M.The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Handbook of Lipid Research, Vol 4. Plenum Press. (Authoritative text on lipid phase behavior and chain length effects).

Sources

A Technical Guide to the Physicochemical Characterization of 2-Amino-1-dodecanol: Molecular Weight and Lipophilicity

This document provides an in-depth technical examination of 2-amino-1-dodecanol, a long-chain amino alcohol with significant potential in pharmaceutical and material science applications. The focus of this guide is to detail its core physicochemical properties, with a pronounced emphasis on lipophilicity—a critical determinant of a molecule's behavior in biological systems. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of this compound.

Part 1: Core Physicochemical Properties of 2-Amino-1-dodecanol

2-Amino-1-dodecanol is characterized by a twelve-carbon aliphatic chain, a primary amine at the second position, and a primary alcohol at the first position. This bifunctional nature makes it an interesting candidate for synthesis and formulation. Its fundamental properties are summarized below.

| Property | Data | Source / Method |

| Chemical Structure |  | PubChem CID: 3532250 |

| Molecular Formula | C₁₂H₂₇NO | PubChemLite[1] |

| Molecular Weight | 201.35 g/mol | PubChem[2] |

| Calculated logP (XlogP) | 3.7 | PubChemLite[1] |

| Estimated pKa (Basic) | ~10.5 | Typical value for primary alkylamines |

Note: The provided logP is a computationally predicted value. The pKa is an estimation based on the typical basicity of primary amines and is crucial for understanding pH-dependent lipophilicity.

Part 2: A Deep Dive into Lipophilicity

Lipophilicity, or the "fat-loving" nature of a molecule, is one of the most influential physicochemical parameters in drug discovery.[3] It governs a compound's ability to cross biological membranes, influences its binding to protein targets, and dictates its overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

The Critical Distinction: logP vs. logD

For ionizable molecules like 2-amino-1-dodecanol, it is essential to differentiate between the partition coefficient (logP) and the distribution coefficient (logD).

-

logP (Partition Coefficient): This is an intrinsic property that describes the ratio of the concentration of the neutral species of the molecule between an immiscible lipid phase (typically n-octanol) and an aqueous phase at equilibrium.

-

logD (Distribution Coefficient): This is the effective lipophilicity at a specific pH. It represents the ratio of the sum of all species (ionized and neutral) of the molecule between the octanol and aqueous phases.

Given that 2-amino-1-dodecanol possesses a basic amino group (estimated pKa ~10.5), its ionization state is highly dependent on the pH of the aqueous environment. At physiological pH (~7.4), the amine will be predominantly protonated (R-NH₃⁺), rendering the molecule more hydrophilic. The logD at this pH will be significantly lower than the intrinsic logP of the neutral form. Understanding this relationship is paramount for predicting in vivo behavior.

The Role of Lipophilicity in Drug Design

A delicate balance of lipophilicity is required for a successful drug candidate.[2][4]

-

Absorption: Sufficient lipophilicity is necessary to partition from the aqueous gut environment into and across the lipid-rich cell membranes of the gastrointestinal tract.[4]

-

Distribution: Highly lipophilic compounds may excessively partition into fatty tissues, leading to low plasma concentrations and a prolonged half-life.[4] Conversely, very polar compounds may struggle to leave the bloodstream and reach their target tissues.

-

Metabolism & Toxicity: High lipophilicity is often associated with increased metabolic turnover by cytochrome P450 enzymes and can sometimes lead to off-target effects and toxicity.[4]

The well-known "Lipinski's Rule of Five" suggests that for a compound to have good oral bioavailability, its logP should generally not exceed 5.[4] The predicted XlogP of 3.7 for 2-amino-1-dodecanol places it in a region of high interest, warranting precise experimental verification.

Diagram: The Influence of Lipophilicity on Pharmacokinetics

Caption: Relationship between lipophilicity (logP) and ADMET properties.

Part 3: Experimental Determination of Lipophilicity

While computational models provide useful estimates, experimental determination of logP/logD is the gold standard for regulatory submissions and accurate drug development models. The OECD Test Guideline 107 "Shake-Flask Method" is a robust and widely accepted protocol.[5][6]

Detailed Protocol: Shake-Flask Method for logD/logD of 2-Amino-1-dodecanol

This protocol is designed as a self-validating system by including a mass balance calculation.

Principle: The method relies on dissolving the test substance in a two-phase system of n-octanol and a buffered aqueous solution. After vigorous mixing to reach equilibrium, the phases are separated, and the concentration of the substance in each phase is determined.

Causality and Rationale:

-

Choice of n-Octanol: n-Octanol is used as the organic phase because its long alkyl chain and polar headgroup serve as a widely accepted surrogate for the lipid environment of a biological membrane.

-

Use of Buffers: For an ionizable compound like 2-amino-1-dodecanol, controlling the pH is critical. By using buffers at various pH values (e.g., pH 5.0, 7.4, and 10.0), one can determine the logD across a relevant physiological range. The logP of the neutral species can then be extrapolated.

-

Solvent Pre-saturation: Before the experiment, the n-octanol is saturated with the aqueous buffer, and the buffer is saturated with n-octanol. This step is crucial to prevent volume changes during the experiment, ensuring that the partitioning equilibrium is the only process being measured.

-

Mass Balance: Determining the concentration in both phases allows for a mass balance calculation. The total amount of substance recovered should be within 90-110% of the amount initially added, which validates the integrity of the experiment.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare high-purity n-octanol (reagent grade or better).

-

Prepare aqueous buffer solutions at the desired pH values (e.g., pH 7.4 phosphate buffer for physiological conditions). Ensure all buffer components are of high purity.

-

Prepare a stock solution of 2-amino-1-dodecanol in a suitable solvent (e.g., methanol) at a known concentration.

-

-

Pre-saturation of Solvents:

-

In a large separatory funnel, combine n-octanol and the aqueous buffer (e.g., 500 mL of each).

-

Shake vigorously for 24 hours at a constant temperature (e.g., 25°C).

-

Allow the phases to separate completely. Drain and store each phase in a separate, sealed container. These are your working solvents.

-

-

Partitioning Experiment:

-

In triplicate for each pH condition, add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol to a suitable vessel (e.g., a glass centrifuge tube with a screw cap). The volume ratio can be varied (e.g., 1:1, 2:1, 1:2) to ensure the final concentration is within the analytical method's optimal range.[7][8]

-

Spike the system with a small, known volume of the 2-amino-1-dodecanol stock solution. The final concentration should not exceed the substance's solubility in either phase.

-

Cap the tubes securely and agitate them at a constant temperature until equilibrium is reached. This can be done on a mechanical shaker or rotator; a minimum of 24 hours is recommended.

-

-

Phase Separation:

-

To achieve a clean separation of the two phases, centrifuge the tubes at a moderate speed (e.g., 3000 x g) for 15-30 minutes. This will break any emulsions and create a sharp interface.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot from the center of the n-octanol (upper) phase and the aqueous (lower) phase from each tube. Avoid disturbing the interface.

-

Determine the concentration of 2-amino-1-dodecanol in each aliquot. Since the molecule lacks a strong chromophore, HPLC with a charged aerosol detector (CAD), an evaporative light scattering detector (ELSD), or mass spectrometry (LC-MS) is the preferred analytical method. Gas chromatography with a flame ionization detector (GC-FID) after derivatization could also be employed.

-

Prepare calibration standards in both pre-saturated n-octanol and pre-saturated buffer to ensure accurate quantification.

-

-

Calculation:

-

Calculate the distribution coefficient (D) for each replicate using the formula:

-

D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

-

Calculate the logD by taking the base-10 logarithm of the average D value for that pH.

-

The logP of the neutral species can be calculated from the logD and pKa using the Henderson-Hasselbalch equation for a base:

-

logP = logD + log(1 + 10^(pKa - pH))

-

-

Diagram: Shake-Flask Experimental Workflow

Caption: Key steps in the experimental determination of logD/logP.

Part 4: Conclusion

2-Amino-1-dodecanol is a molecule with a molecular weight of 201.35 g/mol and a predicted lipophilicity (XlogP) of 3.7. This calculated value suggests favorable properties for membrane permeation. However, due to its basic amino group, its effective lipophilicity is pH-dependent. A thorough experimental investigation using a robust method like the OECD 107 shake-flask protocol is essential for any drug development program. Accurately determining the logD profile provides the critical data needed to build predictive pharmacokinetic models, optimize formulations, and ultimately de-risk the progression of new chemical entities. Reliance on calculated values alone is insufficient for making high-stakes development decisions.

References

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]

-

PubChem. 12-Amino-1-dodecanol. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-amino-1-dodecanol. [Link]

-

Drug Hunter. (2022, November 18). Are Drugs Becoming More Lipophilic Over Time?. [Link]

-

Schönleber, A., Zarrabi, K., & Sadowski, G. (2021). The Hidden Crux of Correctly Determining Octanol–Water Partition Coefficients. Pharmaceutics, 13(7), 1045. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

Stenzel, A., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1747–1755. [Link]

-

Stenzel, A., et al. (2020). Supporting Information for Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Agroscope. [Link]

Sources

- 1. PubChemLite - 2-amino-1-dodecanol (C12H27NO) [pubchemlite.lcsb.uni.lu]

- 2. 12-Amino-1-dodecanol | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. Showing Compound 1-dodecanol (FDB030246) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 8. mrupp.info [mrupp.info]

The Role of 2-Amino-1-Dodecanol in Sphingolipid Mimetic Synthesis: A Biocombinatory Approach to EGFR Tyrosine Kinase Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The synthesis of natural sphingolipids—such as sphingosine, ceramides, and complex gangliosides like GM3—presents a formidable challenge in drug development due to their multi-step chemical requirements and low overall yields. To bypass these bottlenecks, lipid mimetics utilizing short-chain sphingoid base analogs have emerged as powerful tools.

2-amino-1-dodecanol (C₁₂H₂₇NO) is a 12-carbon amino alcohol that serves as a highly efficient, synthetic precursor for ceramide and ganglioside mimetics 1. By substituting the natural 18-carbon sphingosine base with this C12 analog, researchers can leverage a "biocombinatory" synthesis pathway using live cells to produce complex lyso-GM3 mimetics. These resulting compounds, particularly when dimerized, exhibit potent inhibitory effects on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity without the cytotoxicity associated with natural sphingolipids 2.

This whitepaper details the mechanistic rationale, biocombinatory workflows, and therapeutic applications of 2-amino-1-dodecanol-derived lipid mimetics.

Mechanistic Rationale: Why 2-Amino-1-Dodecanol?

Natural sphingosine is characterized by an 18-carbon aliphatic chain, a C4-C5 trans double bond, and a C3 hydroxyl group. While critical for endogenous membrane dynamics, these structural features make in vitro synthesis exceptionally difficult.

2-amino-1-dodecanol simplifies this architecture by providing a straight 12-carbon chain lacking the C3 hydroxyl and the double bond. The selection of a C12 chain length is not arbitrary; it is a strict biological requirement dictated by cellular transport mechanisms:

-

The Hydrophobic Trap: When attempting biocombinatory synthesis (feeding precursors to cells to utilize their endogenous glycosyltransferases), precursors with aliphatic chains longer than C12 become irreversibly anchored in the lipid bilayer.

-

The C12 Sweet Spot: 2-amino-1-dodecanol possesses the exact amphiphilic balance required to be taken up by cells, processed in the Golgi apparatus, and subsequently secreted back into the extracellular medium for easy harvesting [[3]]().

Biocombinatory Synthesis Pathway

The synthesis of lyso-GM3 mimetics relies on a hybrid chemical-biological approach. First, 2-amino-1-dodecanol is chemically lactosylated. This intermediate (lactosyl-2-amino-dodecanol) is then introduced to B16 melanoma cells. B16 cells possess high endogenous GM3 synthase (sialyltransferase) activity, which enzymatically attaches a sialic acid residue to the precursor, forming sialyllactosyl-2-amino-dodecanol (a lyso-GM3 mimetic) 2.

Because monomeric lyso-GM3 acts as a detergent and induces cell lysis, the extracted mimetics are chemically cross-linked using a glutamic acid dimer. This dimerization neutralizes cytotoxicity while creating a bivalent ligand capable of interacting with cell surface receptors [[4]]().

Biocombinatory synthesis of Lyso-GM3 dimer mimetics using 2-amino-1-dodecanol.

Biological Activity: EGFR Tyrosine Kinase Inhibition

The primary pharmacological value of the 2-amino-1-dodecanol-derived lyso-GM3 dimer mimetic lies in its ability to modulate receptor tyrosine kinases (RTKs). In cancers of epidermal origin, EGFR overexpression drives unregulated mitogenesis.

While natural GM3 is known to inhibit EGFR autophosphorylation via carbohydrate-to-carbohydrate lateral interactions in the lipid raft 5, the synthetic lyso-GM3 dimer mimetic is vastly more potent. By presenting two sialyllactosyl headgroups on a flexible glutamic acid tether, the dimer effectively blocks the conformational changes required for EGFR dimerization and subsequent Tyrosine Kinase (TK) activation. This specifically downregulates the downstream Akt phosphorylation pathway , halting tumor cell progression at the G2/M phase 6.

Inhibition of EGF-induced signaling pathways by Lyso-GM3 dimer mimetics.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls directly into the workflow.

Protocol A: Biocombinatory Synthesis & Extraction

Objective: Generate sialyllactosyl-2-amino-dodecanol using B16 cellular machinery.

-

Precursor Formulation: Dissolve lactosyl-2-amino-dodecanol in a minimal volume of ethanol, then disperse into DMEM culture medium to a final concentration of 50 µM.

-

Cellular Incubation: Apply the formulated medium to B16 melanoma cells (grown to 80% confluence). Incubate at 37°C, 5% CO₂ for 48 hours.

-

Media Harvesting: Collect the extracellular medium. Causality Note: Because the C12 chain prevents permanent membrane anchoring, the fully synthesized mimetic is secreted into the supernatant.

-

Purification: Pass the medium through a C18 Sep-Pak cartridge, wash with distilled water, and elute with methanol.

-

Self-Validation (ESI-MS): Analyze the eluate via Electrospray Ionization Mass Spectrometry.

-

Validation Check: A mass shift corresponding to the addition of a sialic acid residue (calculated for C₅₃H₉₈N₂O₂₀ [M+H]⁺ = 1083.8) confirms successful biological conversion [[2]]().

-

Protocol B: EGFR Kinase Inhibition Assay

Objective: Quantify the inhibitory effect of the Lyso-GM3 dimer mimetic on A431 cells.

-

Membrane Preparation: Lyse A431 cells (chosen for high endogenous EGFR expression) and isolate the membrane fraction via ultracentrifugation (100,000 × g for 30 min).

-

Compound Pre-incubation: Aliquot membrane fractions and incubate for 30 minutes at 4°C with:

-

Test: Lyso-GM3 dimer mimetic (50, 100, 200 µM).

-

Control 1 (Negative): Vehicle (DMSO/Buffer).

-

Control 2 (Positive for Cytotoxicity/Detergent effect): Monomeric Lyso-GM3.

-

-

Kinase Activation: Add 100 ng/mL EGF and 10 µM ATP to trigger autophosphorylation. Incubate for 10 minutes at room temperature.

-

Western Blotting: Terminate the reaction with SDS sample buffer. Run SDS-PAGE and probe with anti-phosphotyrosine (pY20) and anti-EGFR antibodies.

-

Self-Validation (Specificity):

-

Validation Check: The total EGFR band must remain constant across all lanes. A reduction in the pY20 band specifically in the dimer mimetic lanes (without degrading total EGFR) proves true kinase inhibition, validating that the effect is not due to non-specific membrane disruption (which would be seen in the monomeric Lyso-GM3 control).

-

Quantitative Data Summary

The table below summarizes the structural and functional advantages of utilizing 2-amino-1-dodecanol over natural sphingosine bases in drug development.

| Compound | Aliphatic Chain Length | Cytotoxicity Profile | EGFR Kinase Inhibition | Synthesis Complexity |

| Natural Sphingosine | C18 (with C4=C5, C3-OH) | High (as Lyso-GM3) | Moderate | High (Multi-step chemical) |

| 2-Amino-1-Dodecanol | C12 (Straight chain) | N/A (Precursor) | N/A | Low (Commercially available) |

| Lyso-GM3 Mimetic | C12 | High (Detergent effect) | Strong | Moderate (Biocombinatory) |

| Lyso-GM3 Dimer Mimetic | C12 × 2 (Bivalent) | Minimal | Very Strong | Moderate (Biocombinatory + Cross-linking) |

Conclusion & Future Directions

The strategic use of 2-amino-1-dodecanol as a sphingoid base analog brilliantly solves two major hurdles in sphingolipid pharmacology: synthesis complexity and delivery mechanics. By restricting the lipid tail to 12 carbons, researchers can exploit live-cell glycosyltransferases to synthesize complex ganglioside mimetics rapidly. When dimerized, these C12-based mimetics offer a highly targeted, non-cytotoxic mechanism for inhibiting EGFR-driven tumor proliferation. Future drug development should focus on optimizing the tethering chemistry of these dimers to enhance their pharmacokinetic stability in in vivo oncological models.

References

- PubChemLite: 2-amino-1-dodecanol (C12H27NO). uni.lu.

- Haga Y, Hatanaka K, Hakomori S. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction. PMC - NIH.

- Handbook of Neurochemistry and Molecular Neurobiology: Neural Lipids [3 ed.]. DOKUMEN.PUB.

- D'Angelo G, Capasso S, Sticco L, Russo D. Glycosphingolipid Functions. PMC - NIH.

Sources

- 1. PubChemLite - 2-amino-1-dodecanol (C12H27NO) [pubchemlite.lcsb.uni.lu]

- 2. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dokumen.pub [dokumen.pub]

- 5. Glycosphingolipid Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on 2-amino-1-dodecanol synthesis methods

Title: Advanced Synthetic Methodologies for 2-Amino-1-dodecanol: A Mechanistic and Practical Guide for Process Scale-Up

Abstract: 2-Amino-1-dodecanol (CAS 2853-28-3) is a critical long-chain aliphatic amino alcohol utilized as a foundational building block in the synthesis of ceramides, sphingolipid analogues, and antioxidant phenol-amide compounds. Due to its amphiphilic nature, it is also highly valued in the formulation of skin penetration enhancers and novel surfactants. This whitepaper critically evaluates the primary synthetic routes to 2-amino-1-dodecanol, providing drug development professionals and process chemists with field-proven, self-validating protocols designed to optimize yield, scalability, and stereochemical control.

Mechanistic Pathways and Synthetic Strategy

The synthesis of 2-amino-1-dodecanol requires the precise installation of an amino group at the C2 position and a hydroxyl group at the C1 position of a dodecane backbone. The literature predominantly supports three synthetic architectures, each tailored to specific scale and stereochemical requirements.

Route A: The Nitroaldol (Henry) Reaction and Catalytic Hydrogenation

For industrial-scale production where racemic mixtures are acceptable, the Henry reaction is the most atom-economical and scalable pathway [1]. This route involves the base-catalyzed condensation of 1-nitroundecane with formaldehyde to yield the intermediate 2-nitro-1-dodecanol, followed by catalytic hydrogenation.

-

Causality & Expert Insight: The Henry reaction is prone to over-alkylation (forming diols or bis-oxazolidines) if the formaldehyde stoichiometry and base strength are not strictly controlled. Utilizing a weak organic base, such as triethylamine, minimizes the Cannizzaro reaction of formaldehyde and restricts the reaction to mono-addition. For the subsequent reduction, Raney Nickel is the preferred catalyst over Palladium on Carbon (Pd/C). Raney Nickel efficiently reduces aliphatic nitro groups without catalyzing the hydrogenolysis of the newly formed C-N or C-O bonds, preventing product degradation.

Route B: Chemoselective Reduction of 2-Aminododecanoic Acid

When enantiopure

-

Causality & Expert Insight: The classical reduction of an amino acid to an amino alcohol employs Lithium Aluminum Hydride (LiAlH

). However, LiAlH

Route C: Reductive Amination of 1-Hydroxydodecan-2-one

A classical, albeit less common, approach involves the reduction of 1-hydroxydodecan-2-one derivatives (e.g., via oxime intermediates) [3]. This method often suffers from regioselectivity issues and lower overall yields compared to Routes A and B, making it less viable for modern process chemistry.

Synthetic Decision Tree

Fig 1: Decision matrix and synthetic workflow for 2-amino-1-dodecanol preparation.

Quantitative Route Comparison

The following table summarizes the operational metrics for the discussed synthetic pathways, allowing process chemists to select the optimal route based on project constraints.

| Synthetic Route | Primary Reagents | Yield Range | Atom Economy | Scalability | Stereocontrol |

| Route A: Henry Reaction | 1-Nitroundecane, Formaldehyde, H | 75 - 85% | High | Excellent | None (Racemic) |

| Route B: Amino Acid Reduction | 2-Aminododecanoic acid, NaBH | 80 - 92% | Moderate | Good | Excellent (Enantiopure) |

| Route C: Ketone Amination | 1-Hydroxydodecan-2-one, NH | 40 - 60% | Low | Poor | None |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes the underlying chemical rationale to ensure reproducibility and prevent common process failures.

Protocol 1: Scalable Synthesis via Henry Reaction (Route A)

Objective: High-throughput generation of racemic 2-amino-1-dodecanol.

-

Condensation (Henry Reaction):

-

Charge a reactor with 1-nitroundecane (1.0 eq) and a 37% aqueous formaldehyde solution (1.1 eq).

-

Add triethylamine (0.05 eq) slowly at room temperature.

-

Rationale: Triethylamine provides a mildly basic environment, deprotonating the

-carbon of the nitroalkane to form a nitronate ion, which then attacks the formaldehyde. The weak base prevents the formation of unwanted bis-oxazolidine side products. -

Stir at 50 °C for 2 hours. Monitor via GC-MS until 1-nitroundecane is consumed. Isolate the organic layer containing 2-nitro-1-dodecanol.

-

-

Catalytic Hydrogenation:

-

Transfer the crude 2-nitro-1-dodecanol to a high-pressure hydrogenation reactor. Dilute in methanol (1 M concentration).

-

Add Raney Nickel catalyst (10% w/w).

-

Rationale: Raney Nickel is highly chemoselective for nitro group reduction and prevents the cleavage of the adjacent hydroxyl group (hydrogenolysis), which is a common failure mode when using Pd/C.

-

Pressurize the vessel with H

gas (50 psi) and stir at 40 °C until hydrogen uptake ceases.

-

-

Workup & Isolation:

-

Filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel (ensure the filter cake remains wet to prevent ignition).

-

Concentrate the filtrate under reduced pressure and recrystallize from hexanes to yield pure racemic 2-amino-1-dodecanol.

-

Protocol 2: Stereospecific Synthesis via Borane Reduction (Route B)

Objective: Synthesis of enantiopure (R)- or (S)-2-amino-1-dodecanol from chiral amino acids.

-

In situ Borane Generation & Reduction:

-

Suspend the chiral 2-aminododecanoic acid (1.0 eq) and NaBH

(2.5 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool the flask to 0 °C. -

Dissolve Iodine (I

, 1.0 eq) in anhydrous THF and add it dropwise to the suspension over 30 minutes. -

Rationale: The iodine oxidizes the borohydride anion to generate diborane (B

H -

Once gas evolution ceases, heat the mixture to reflux (65 °C) for 14 hours.

-

-

Quenching & Complex Cleavage (Critical Step):

-

Cool the reaction to 0 °C and carefully add methanol dropwise until effervescence stops.

-

Rationale: Methanol safely quenches any unreacted borane, forming volatile trimethyl borate.

-

Add 2M aqueous HCl and reflux the mixture for 1 hour.

-

Rationale: This is the most critical failure point in this protocol. Borane forms a highly stable, covalent complex with the newly formed amine (

). Failing to reflux under acidic conditions will result in the product remaining trapped in the aqueous phase during extraction, artificially destroying the yield.

-

-

Basification & Extraction:

-

Cool the mixture and adjust the pH to 12 using 3M NaOH.

-

Rationale: Basification deprotonates the ammonium salt, liberating the free, lipophilic amino alcohol.

-

Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na

SO

-

References

1.1 - Google Patents. 2.2 - Google Patents. 3.3 - Molaid Chemical Database.

Sources

- 1. US20190315768A1 - Nitrated hydrocarbons, derivatives, and processes for their manufacture - Google Patents [patents.google.com]

- 2. EP1805133A1 - Preparation of phenol-amide compounds with antioxidant properties - Google Patents [patents.google.com]

- 3. 1-羟基十二烷-2-酮 - CAS号 139199-56-7 - 摩熵化学 [molaid.com]

Methodological & Application

Application Note: High-Purity Synthesis of 2-Amino-1-Dodecanol from Glycine

Executive Summary

2-Amino-1-dodecanol (Laurinol amine) is a critical amphiphilic motif used in the synthesis of sphingolipid analogs, surfactants, and antimicrobial agents.[1] While commercially available, high-purity synthesis—particularly with defined stereochemistry—remains a challenge due to the difficulty in separating long-chain amino alcohol isomers.[1]

This application note details a robust, modular protocol for synthesizing 2-amino-1-dodecanol starting from the amino acid Glycine .[1] Unlike direct amination of lauric acid, which often yields regioisomeric mixtures, this "Chiral Pool" inspired approach utilizes Alpha-Alkylation of Glycine Schiff Bases (The O'Donnell Method).[1] This pathway offers two distinct advantages:

-

Regiospecificity: The amino group is locked at the C2 position.

-

Stereocontrol: The protocol can be adapted for enantioselective synthesis using chiral Phase Transfer Catalysts (PTCs).

Strategic Pathway Analysis

The synthesis is divided into two phases: Carbon Chain Construction (C2

Retrosynthetic Logic

The target molecule, 2-amino-1-dodecanol, is structurally the reduced form of 2-aminododecanoic acid (

Experimental Protocol

Phase 1: Synthesis of 2-Aminododecanoic Acid (The O'Donnell Alkylation)

This phase utilizes Phase Transfer Catalysis (PTC) to alkylate the alpha-carbon of glycine.[1]

Reagents & Materials:

-

Substrate: N-(Diphenylmethylene)glycine ethyl ester (Commercial or synthesized from Glycine ethyl ester + Benzophenone imine).[1]

-

Electrophile: 1-Bromodecane (Decyl bromide).[1]

-

Base: Potassium Hydroxide (50% aq) or finely ground KOH(s).

-

Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%).[1]

-

Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Workflow:

-

Reaction Setup:

-